|IUPAC Name||(2S)-2-amino-3-hydroxypropanoic acid|
|Molecular Weight||105.09 g/mol|
164000 mg/L (at 25 °C)
164 mg/mL at 25 °C
Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
Slightly soluble (in ethanol)
Serine: Definition and Background
Serine is an amino acid that plays an essential role in various biological processes in the human body. It is a non-essential amino acid that can be biosynthesized by the human body from other amino acids.
Physical and Chemical Properties
Serine is a polar amino acid and has a molecular weight of 105.09 g/mol. It has a hydroxyl group (-OH) attached to the side chain, which makes it more hydrophilic than other non-polar amino acids. Serine is soluble in water and has a sweet taste.
Synthesis and Characterization
Serine is synthesized in the human body from other amino acids such as glycine and threonine. The biosynthesis of serine involves the conversion of 3-phosphoglycerate to hydroxypyruvate, which is then converted to serine.
Serine can be characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. NMR spectroscopy can be used to determine the structure and chemical properties of serine, while X-ray crystallography can be used to determine its crystal structure.
Serine can be analyzed using various analytical methods, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). GC and HPLC can be used to separate and quantify serine in complex mixtures, while MS can be used to identify serine and its derivatives.
Serine is involved in various biological processes in the human body, including the biosynthesis of proteins, nucleotides, and phospholipids. It is also involved in the regulation of metabolic pathways, the immune response, and the nervous system.
Toxicity and Safety in Scientific Experiments
Serine is generally considered safe for scientific experiments and has low toxicity. However, high doses of serine may cause adverse effects such as nausea, diarrhea, and vomiting.
Applications in Scientific Experiments
Serine has various applications in scientific experiments, including the production of recombinant proteins, the analysis of glycosylation patterns, and the study of metabolic pathways. Serine can also be used as a substrate for enzymes such as serine proteases.
Current State of Research
The current state of research on serine focuses on its role in various biological processes and its potential applications in medicine and biotechnology. Recent studies have investigated the involvement of serine in cancer metabolism and its potential as a therapeutic target for cancer treatment.
Potential Implications in Various Fields of Research and Industry
Serine has potential implications in various fields of research and industry, including medicine, biotechnology, and agriculture. Serine may be used as a biomarker for cancer diagnosis and treatment, and it may also be used as a feedstock for the production of bioplastics and biofuels.
Limitations and Future Directions
Despite the potential applications of serine, there are also limitations to its use, including its availability and cost. Future directions of research on serine may focus on the development of new methods for the biosynthesis and purification of serine, as well as the optimization of its production for various applications. Other future directions may include the exploration of serine's role in plant metabolism and its potential as a crop enhancer. Additionally, researchers may explore the use of serine in synthetic biology and gene editing technologies.
White crystalline powder; odourless
Orthorhombic crystals from water
White crystalline powde
|Molecular Weight||105.09 g/mol|
|Boiling Point||250 °C (sublimes)|
|Density||1.432 g/cu cm at 22 °C|
log Kow = -2.85
300 dec °C
Mp 297 ° dec.
297 °C (decomposes)
|GHS Hazard Statements||
Reported as not meeting GHS hazard criteria by 69 of 70 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Used for protein synthesis.
Treatment of Multiple Myeloma
Supplementation of amino-acids where parenteral nutrition is required.
Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion
Serine is classified as a nutritionally non-essential amino acid. Serine is critical for the production of the body's proteins, enzymes and muscle tissue. Serine is needed for the proper metabolism of fats and fatty acids. It also helps in the production of antibodies. Serine is used as a natural moisturizing agent in some cosmetics and skin care products. The main source of essential amino acids is from the diet, non-essential amino acids are normally synthesize by humans and other mammals from common intermediates.
Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)
|Mechanism of Action||L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.|
|Vapor Pressure||1.05X10-7 mm Hg at 25 °C (est)|
(DL)-Alanine (dl); 302-72-7
|Use Classification||Food additives -> Flavoring Agents|
|Methods of Manufacturing||
ISOLATED FROM SILK FIBROIN (SERICINE)
Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia
Hydrolysis of protein (especially silk protein); synthesized from glycine
|General Manufacturing Information||
AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/
L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.
L-serine can be chemically produced by reacting glycine with formaldehyde
|Analytic Laboratory Methods||
TESTS FOR...AMINO ACIDS...CHROMATOGRAPHIC, ELECTROPHORETIC... HYDROLYSIS OF PROTEIN YIELDS AMINO ACIDS... /PRC: USE AMINO ACID ANALYZER TO DETERMINE/
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay
INTRACEREBROVENTRICULAR INJECTIONS OF ALANINE (0.5-2.0 UG) INTO RABBITS CAUSED DECR IN BODY TEMP IN A 10-DEG ENVIRONMENT. THE EFFECT WAS SLIGHTLY SUBADDITIVE WITH THAT OF SERINE.
ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem
Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018
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